molecular formula C9H16N3O4P B14365870 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid CAS No. 90819-69-5

3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid

Cat. No.: B14365870
CAS No.: 90819-69-5
M. Wt: 261.21 g/mol
InChI Key: GWGFPODXLBDJGW-UHFFFAOYSA-N
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Description

3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid is a compound that combines an imidazole derivative with phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile typically involves the reaction of 2-ethyl-4-methylimidazole with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylimidazole
  • 2-Methylimidazole
  • 4-Methylimidazole

Uniqueness

Compared to similar compounds, 3-(2-Ethyl-4-methylimidazol-1-yl)propanenitrile is unique due to its combination of an imidazole ring with a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be suitable .

Properties

CAS No.

90819-69-5

Molecular Formula

C9H16N3O4P

Molecular Weight

261.21 g/mol

IUPAC Name

3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile;phosphoric acid

InChI

InChI=1S/C9H13N3.H3O4P/c1-3-9-11-8(2)7-12(9)6-4-5-10;1-5(2,3)4/h7H,3-4,6H2,1-2H3;(H3,1,2,3,4)

InChI Key

GWGFPODXLBDJGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CCC#N)C.OP(=O)(O)O

Origin of Product

United States

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